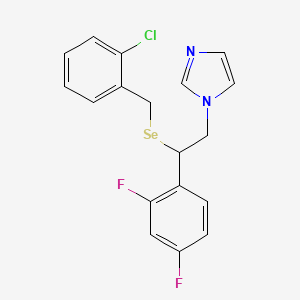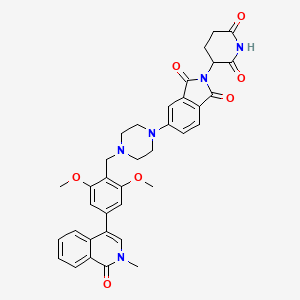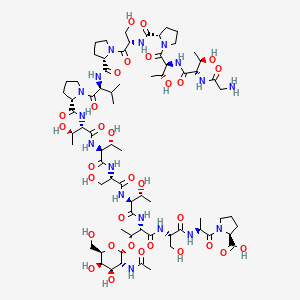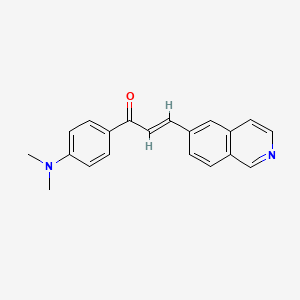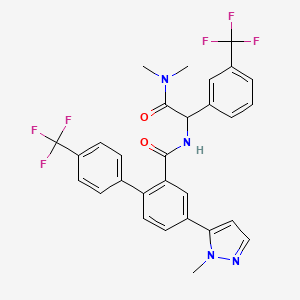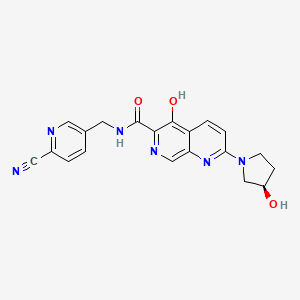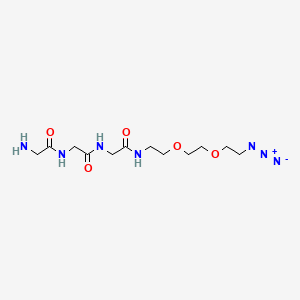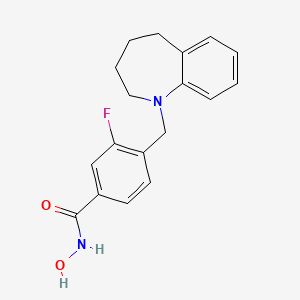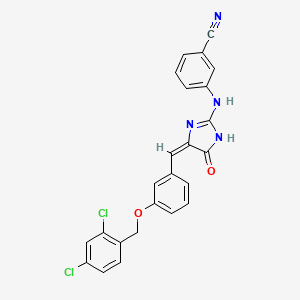
PI5P4K-|A-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphatidylinositol 5-phosphate 4-kinase inhibitor 2 (PI5P4K-|A-IN-2) is a potent and selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. This family of lipid kinases plays a crucial role in regulating cellular signaling pathways, particularly those involved in cancer, neurodegeneration, and immunological disorders . This compound has emerged as a valuable tool in scientific research due to its ability to selectively inhibit PI5P4K activity, making it a promising candidate for therapeutic development.
準備方法
The synthesis of PI5P4K-|A-IN-2 involves several key steps. The preparation of the lipid substrate is crucial for the development of a robust and miniaturizable lipid kinase assay . The substrate preparation is novel and allows the rapid production of a dimethyl sulfoxide (DMSO)-containing substrate solution without the need for lengthy liposome preparation protocols . This method enables the scale-up of this traditionally difficult type of assay, making it suitable for high-throughput screening applications.
化学反応の分析
PI5P4K-|A-IN-2 undergoes various chemical reactions, including covalent binding to cysteines outside the PI5P4K active site . This covalent interaction is essential for its inhibitory effects on PI5P4K enzymes. The compound has been shown to inhibit PI5P4K activity in biochemical and cellular assays, leading to defects in autophagy and upregulation of transcription factor EB (TFEB) signaling . Common reagents used in these reactions include ATP-competitive inhibitors and other kinase inhibitors .
科学的研究の応用
PI5P4K-|A-IN-2 has a wide range of scientific research applications. In cancer research, it has been demonstrated to inhibit cancer cell proliferation and induce autophagy disruption . The compound has also shown potential in neurodegenerative disease research by regulating cell signaling pathways involved in autophagy and stress responses . Additionally, this compound has applications in immunological disorders, where it modulates immune cell function and signaling . Its ability to selectively inhibit PI5P4K activity makes it a valuable tool for studying the role of these kinases in various disease contexts.
作用機序
The mechanism of action of PI5P4K-|A-IN-2 involves covalent binding to unique cysteines outside the PI5P4K active site . This binding disrupts the normal function of PI5P4K enzymes, leading to defects in autophagy and upregulation of TFEB signaling . The compound’s inhibitory effects on PI5P4K activity result in the disruption of cellular processes such as autophagosome clearance and lysosome function . These effects are similar to those observed with genetic deletion of PI5P4K enzymes .
類似化合物との比較
PI5P4K-|A-IN-2 is unique in its ability to selectively inhibit PI5P4K activity through covalent binding to cysteines outside the active site . Similar compounds include NIH-12848, a selective PI5P4Kγ inhibitor that targets the PI5P-binding site . Another compound, THZ-P1-2, also inhibits PI5P4K activity but through a different mechanism involving covalent binding to a disordered loop in PI5P4Kα/β/γ . These compounds highlight the diversity of approaches used to target PI5P4K enzymes and underscore the uniqueness of this compound in its mode of action.
Conclusion
This compound is a potent and selective inhibitor of the PI5P4K family of lipid kinases. Its unique mechanism of action and wide range of scientific research applications make it a valuable tool for studying the role of PI5P4K enzymes in various disease contexts. The compound’s ability to disrupt autophagy and modulate cellular signaling pathways highlights its potential as a therapeutic candidate for cancer, neurodegenerative diseases, and immunological disorders.
特性
分子式 |
C24H16Cl2N4O2 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+ |
InChIキー |
ICNLBLZJKQLAJO-SSDVNMTOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
正規SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


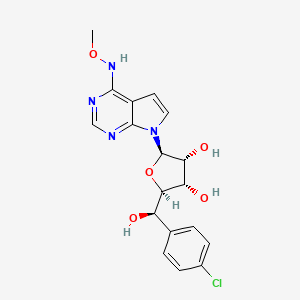
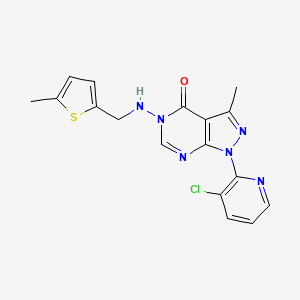
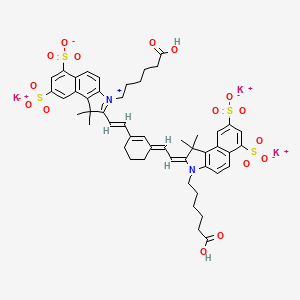

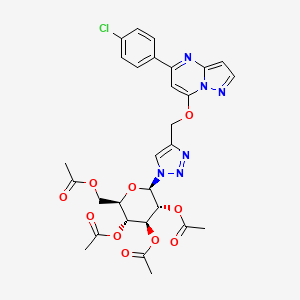
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
